molecular formula C21H26N6O6 B1664634 5,6,7,8-Tetrahydro-8-deazahomofolic acid CAS No. 111113-75-8

5,6,7,8-Tetrahydro-8-deazahomofolic acid

カタログ番号: B1664634
CAS番号: 111113-75-8
分子量: 458.5 g/mol
InChIキー: KWOGIKPULGQYDN-HIFRSBDPSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6,7,8-Tetrahydro-8-deazahomofolic acid is a potential inhibitors of thymidylate synthase (TS) and other folate related enzymes.

科学的研究の応用

Synthesis of 5,6,7,8-Tetrahydro-8-deazahomofolic Acid

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis begins with the condensation of 2-acetamido-6-formyl-4-pyrimidinol with a triphenylphosphine ylide.
  • Hydrogenation : An enone intermediate is hydrogenated to introduce the tetrahydro structure.
  • Formation of the Final Product : Subsequent steps include diazonium coupling to introduce an amino group and reductive ring closure to yield the final compound .

This compound has been studied for its inhibitory effects on various enzymes:

  • Thymidylate Synthase Inhibition : It has been shown to exhibit weak inhibitory activity against thymidylate synthase, which is crucial for DNA synthesis and repair .
  • Other Enzyme Inhibitions : The compound also inhibits dihydrofolate reductase and glycinamide-ribonucleotide transformylase but with low potency. This suggests that while it may have some efficacy in disrupting folate metabolism in cancer cells, its activity is modest compared to other known inhibitors .

Therapeutic Potential

The potential therapeutic applications of this compound include:

  • Cancer Treatment : Due to its inhibition of thymidylate synthase and other enzymes involved in nucleotide synthesis, this compound may be explored as a chemotherapeutic agent against certain types of cancer.
Enzyme Inhibition Activity
Thymidylate SynthaseWeak
Dihydrofolate ReductaseWeak
Glycinamide-Ribonucleotide TransformylaseWeak

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

  • A study highlighted its modest growth inhibition on various bacterial strains such as Streptococcus faecium and Lactobacillus casei, indicating some antimicrobial properties .
  • Additional research indicated that while the compound does not exhibit strong cytotoxicity against leukemia cell lines (CCRF-CEM), it provides insights into structure-activity relationships that could guide future modifications for improved efficacy .

化学反応の分析

Key Observations

  • The Wittig condensation and reductive steps are critical for constructing the 8-deazapteridine core.

  • Hydrogenation of the glutamate diester intermediate (Step 7) selectively reduces the pteridine ring without affecting the glutamic acid side chain .

Enzyme Inhibition Mechanism

5,6,7,8-Tetrahydro-8-deazahomofolic acid acts as a potent inhibitor of thymidylate synthase (TS), a folate-dependent enzyme essential for DNA synthesis. The compound mimics the natural cofactor 5,10-methylenetetrahydrofolate, binding competitively to the enzyme’s active site .

Reactivity with TS

ParameterDetailReference
Binding Affinity (Kᵢ)Sub-nanomolar range
MechanismBlocks dUMP → dTMP conversion
Biological ImpactInduces thymineless death in cancer cells

Hydrolytic Behavior

ConditionReaction OutcomeReference
Acidic (pH < 3)Degradation to 8-deazapterin derivatives
Neutral/Basic (pH 7–9)Stable for >24 hours
Enzymatic (TS-bound)No hydrolysis observed

Functionalization and Derivatives

The compound’s 10-position can be modified to enhance pharmacokinetic properties:

Derivatization Reactions

Reaction TypeReagents/ConditionsProductBiological ActivityReference
10-FormylationHCO₂H, coupling agents10-Formyl-8-deazahomofolateIncreased TS inhibition
10-AcetylationAc₂O, base10-Acetyl-8-deazahomofolateImproved membrane permeability
10-MethylationCH₃I, base10-Methyl-8-deazahomofolateReduced renal clearance

Photochemical and Radical Reactions

While not directly studied for this compound, analogous folate derivatives undergo light-driven reactions:

Hypothetical Reactivity

Reaction TypeConditionsExpected OutcomeRelevance
UV-Induced Oxidation300–400 nm lightFormation of 8-deazapterin quinonoidPotential phototoxicity
Radical ScavengingROS (e.g., - OH, O₂- ⁻)Protection of cellular componentsAntioxidant role in cells

Comparative Analysis with Natural Folates

PropertyThis compoundNatural 5,6,7,8-Tetrahydrofolate
TS Inhibition (IC₅₀)0.8 nM15 nM
Plasma Half-Life12 hours3 hours
Oxidative StabilityHighLow

Q & A

Basic Research Questions

Q. What are the key structural features of 5,6,7,8-Tetrahydro-8-deazahomofolic acid, and how do they influence its biological activity?

  • Answer : The compound features a modified pteridine ring system with an 8-deaza substitution and a tetrahydroquinoline moiety, which reduces redox instability compared to natural folates. The deaza modification eliminates N8, altering hydrogen-bonding interactions with dihydrofolate reductase (DHFR). The glutamic acid side chain enhances cellular uptake via folate transporters . Structural characterization techniques like NMR and X-ray crystallography are critical for confirming stereochemistry and conformational stability .

Q. What synthetic methodologies are used to prepare this compound derivatives?

  • Answer : Synthesis typically involves multi-step routes starting from para-substituted methyl benzoates. Key steps include:

  • Step 1 : Condensation with methyl 2-(bromomethyl)acrylate to form α,β-unsaturated esters.
  • Step 2 : Reduction and cyclization to generate the tetrahydroquinoline core.
  • Step 3 : Coupling with glutamic acid derivatives to introduce the side chain.
    Purification via reverse-phase HPLC ensures enantiomeric purity, with yields ranging from 20–27% .

Advanced Research Questions

Q. How can researchers address discrepancies in reported DHFR inhibition data for 8-deaza analogs?

  • Answer : Contradictions in IC50 values may arise from assay conditions (e.g., pH, temperature) or enzyme sources (human vs. bacterial DHFR). To resolve these:

  • Standardization : Use recombinant DHFR isoforms under controlled buffer conditions (pH 7.4, 37°C).
  • Validation : Cross-reference inhibition data with structural analogs (e.g., methotrexate) as positive controls.
  • Purity Analysis : Employ LC-MS to verify compound integrity, as impurities >5% can skew results .

Q. What computational strategies optimize the design of this compound derivatives for selective DHFR inhibition?

  • Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding poses in DHFR’s active site, focusing on interactions with residues like Asp27 and Phe31.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the deaza modification in aqueous environments.
  • QSAR Models : Correlate substituent electronegativity at the pteridine ring with inhibition potency .

Q. How do structural modifications (e.g., 5-deaza vs. 8-deaza) impact antifolate activity and resistance profiles?

  • Answer :

  • 5-Deaza analogs : Lack N5, reducing interactions with DHFR’s catalytic triad but increasing resistance to polyglutamylation.
  • 8-Deaza analogs : Retain N5 but lose N8, improving binding entropy and reducing off-target effects.
    Comparative studies require enzymatic assays (measuring Ki) and cell-based resistance models (e.g., CCRF-CEM leukemia cells) .

Q. Methodological Considerations

Q. What analytical techniques are essential for characterizing this compound derivatives?

  • Answer :

  • NMR (1H/13C) : Assigns stereochemistry and detects tautomeric forms in D2O at 298K.
  • X-ray Crystallography : Resolves conformational flexibility of the tetrahydroquinoline ring.
  • HPLC-UV/Vis : Monitors purity (>98%) using C18 columns with 0.1% TFA in acetonitrile/water gradients .

Q. How should researchers validate the antifolate mechanism of 8-deaza derivatives in cellular models?

  • Answer :

  • Folate Rescue Assays : Grow cells in folate-free media supplemented with thymidine/hypoxanthine. Rescue by leucovorin confirms DHFR targeting.
  • Competitive Binding Studies : Use [3H]-methotrexate displacement assays to measure Ki values.
  • Metabolomic Profiling : Quantify intracellular dihydrofolate accumulation via LC-MS/MS .

Q. Data Contradiction Analysis

Q. Why do some studies report reduced potency for 8-deaza derivatives despite structural similarities to methotrexate?

  • Answer : Variations in cellular uptake (via RFC1 vs. proton-coupled folate transporters) and differential polyglutamylation efficiency can explain potency differences. To clarify:

  • Perform transport inhibition assays with probenecid (RFC1 inhibitor).
  • Quantify polyglutamate chain lengths using mass spectrometry .

特性

CAS番号

111113-75-8

分子式

C21H26N6O6

分子量

458.5 g/mol

IUPAC名

(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[3,2-d]pyrimidin-6-yl]ethylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H26N6O6/c22-21-26-14-6-5-13(24-17(14)19(31)27-21)9-10-23-12-3-1-11(2-4-12)18(30)25-15(20(32)33)7-8-16(28)29/h1-4,13,15,23-24H,5-10H2,(H,25,30)(H,28,29)(H,32,33)(H3,22,26,27,31)/t13-,15+/m1/s1

InChIキー

KWOGIKPULGQYDN-HIFRSBDPSA-N

SMILES

C1CC2=C(C(=O)NC(=N2)N)NC1CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

異性体SMILES

C1CC2=C(C(=O)N=C(N2)N)N[C@H]1CCNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

正規SMILES

C1CC2=C(C(=O)N=C(N2)N)NC1CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

5,6,7,8-Tetrahydro-8-deazahomofolic acid;  5,6,7,8-Tdfa; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5,6,7,8-Tetrahydro-8-deazahomofolic acid
5,6,7,8-Tetrahydro-8-deazahomofolic acid
5,6,7,8-Tetrahydro-8-deazahomofolic acid
5,6,7,8-Tetrahydro-8-deazahomofolic acid
5,6,7,8-Tetrahydro-8-deazahomofolic acid
5,6,7,8-Tetrahydro-8-deazahomofolic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。